tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl group, an oxadiazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile and a hydrazine derivative can be cyclized in the presence of an acid catalyst.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate under basic conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of tert-butyl [2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structural properties, the compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of oxadiazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate: This compound features a similar carbamate group but with a different heterocyclic ring.
Tert-butyl [2-(5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl]carbamate: This compound has a similar tert-butyl and carbamate structure but with a different aromatic ring.
Uniqueness
tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C13H23N3O3 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)10-15-9(16-19-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17) |
InChI Key |
RCWCADXFSKPOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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